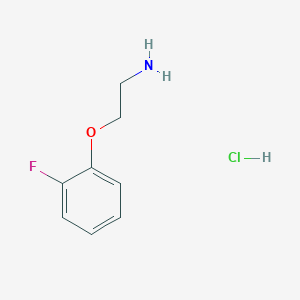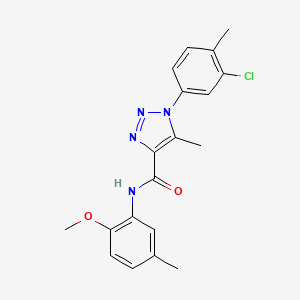
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of isocyanates with amines or the reaction of carbon dioxide with amines in the presence of suitable catalysts. A study by Natarajan et al. (2005) describes a thiophile-promoted synthesis of disubstituted 4H-[1,2,4]triazole-3-yl-amines as urea mimetics, highlighting the role of electronic and steric effects in the formation of intermediary carbodiimides and subsequent ring closure, which could be relevant to the synthesis of our compound of interest (Natarajan et al., 2005).
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their chemical behavior and biological activity. Studies on urea derivatives, such as those by Ośmiałowski et al. (2013), offer insights into the association and complexation behaviors influenced by their structure, potentially guiding the understanding of the molecular structure of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(thiophen-2-yl)urea (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, offering a range of functional group transformations. For instance, the oxidative carbonylation reactions described by Mancuso et al. (2015) to synthesize ureas and related compounds from simple amines demonstrate the chemical versatility of urea derivatives (Mancuso et al., 2015).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on the structural and conformational aspects of tri-substituted ureas provide valuable information on how different substituents affect these properties (Iriepa & Bellanato, 2013).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, stability, and interaction with other molecules, are key to their applications. The work by Thalluri et al. (2014) on the Lossen rearrangement for the synthesis of ureas from carboxylic acids underlines the importance of understanding the chemical properties of urea derivatives for their efficient synthesis and application (Thalluri et al., 2014).
Scientific Research Applications
Anti-acetylcholinesterase Activity
A study by Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing them for anti-acetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties, finding that a linear ethoxyethyl chain could yield compounds with comparable potency to previously studied spacers. The optimal chain length allowed for efficient interaction between the two pharmacophoric units and the enzyme's hydrophobic binding sites, highlighting the chemical's potential in designing acetylcholinesterase inhibitors (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Potential Anticancer Agents
Gaudreault et al. (1988) focused on the synthesis of 1-aryl-3-(2-chloroethyl) ureas and their derivatives, evaluating their cytotoxicity on human adenocarcinoma cells in vitro. Some compounds exhibited cytotoxicity comparable to chlorambucil, a known anticancer drug. This study opens pathways for developing novel anticancer therapies based on urea derivatives (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Hydrogen Bonding and Complex Formation
Research by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates. This study, through NMR spectroscopic titrations and quantum chemical calculations, investigated the substituent effect on complexation, highlighting the crucial role of hydrogen bonding in forming complexes. The findings have implications for understanding molecular interactions and designing receptor molecules (Ośmiałowski, Mroczyńska, Kolehmainen, Kowalska, Valkonen, Pietrzak, & Rissanen, 2013).
Cyclodextrin Complexation and Molecular Devices
Lock et al. (2004) discussed the cyclodextrin complexation of stilbene derivatives and their self-assembly into molecular devices. This study illustrated how cyclodextrin-based molecular devices could be constructed for potential applications in molecular recognition and sensing (Lock, May, Clements, Lincoln, & Easton, 2004).
properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-20(14-15-8-3-2-4-9-15)12-6-5-11-18-17(21)19-16-10-7-13-22-16/h2-4,7-10,13H,11-12,14H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMXCTVHAJGIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=CC=CS1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2490139.png)


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2490144.png)
![1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone oxime](/img/structure/B2490146.png)



![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2490153.png)
![(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2490154.png)

